16-Deethylindanomycin
Description
Contextualization within Natural Product Chemistry and Antimicrobial Agents
Natural products have historically been a cornerstone of drug discovery, with a significant percentage of clinically used antibiotics originating from microbial sources. Within this vast landscape, the indanomycin (B8058501) class of antibiotics holds a specific niche. These compounds are classified as polyether ionophores, a group known for their ability to transport cations across lipid membranes. This ionophoretic activity is a key mechanism behind their biological effects.
The chemical scaffold of indanomycins, featuring a pyrrole-2-carbonyl unit attached to a complex polyether structure, is a product of polyketide synthase (PKS) biosynthetic pathways. nih.gov These pathways are modular enzymatic assembly lines that construct complex molecules from simple precursors, leading to a wide array of structurally diverse compounds. The study of the indanomycin biosynthetic gene cluster has provided a deeper understanding of these intricate biochemical processes. researchgate.net
As antimicrobial agents, the indanomycins exhibit activity primarily against Gram-positive bacteria. nih.govcaymanchem.com Their ionophoretic nature allows them to disrupt the electrochemical gradients across bacterial cell membranes, leading to cell death. This mode of action is distinct from many other classes of antibiotics, making them interesting subjects for research, especially in the context of growing antimicrobial resistance.
Overview of 16-Deethylindanomycin within the Research Landscape
16-Deethylindanomycin, also known by the synonyms A 83094A and Omomycin (B8089329), is a prominent member of the indanomycin family. caymanchem.comnih.govlookchem.commedkoo.com It is structurally similar to the parent compound, indanomycin (also known as X-14547A). nih.gov The key structural feature of 16-Deethylindanomycin is the presence of a pyrrole-ether moiety. nih.gov
This antibiotic is produced by the bacterium Streptomyces setonii. nih.govmedchemexpress.commedchemexpress.com Research has demonstrated its in vitro activity against various Gram-positive bacteria, including strains of Staphylococcus and Streptococcus, with minimum inhibitory concentrations (MICs) typically in the range of 2-4 µg/mL. medchemexpress.commedchemexpress.com It has also shown activity against coccidia, a type of protozoan parasite. nih.govcaymanchem.com
In the broader research landscape, 16-Deethylindanomycin serves as a model compound for studying the structure-activity relationships within the indanomycin class. Its unique biological properties and its role as an ionophore have made it a subject of interest in fields beyond antimicrobial research, including studies on ion transport and membrane biophysics. lookchem.com The isolation of related compounds, such as iso-16-deethylindanomycin and its methyl esters, from marine Streptomyces species has further expanded the chemical diversity of this family and opened new avenues for investigation. tandfonline.comnih.govmdpi.com
Historical Perspective on the Discovery and Initial Characterization of 16-Deethylindanomycin
The discovery of 16-Deethylindanomycin was reported in 1988. nih.govmdpi.comjst.go.jp It was isolated from the fermentation broth of a strain of Streptomyces setonii. nih.gov The initial characterization of this compound revealed it to be a novel pyrrole-ether antibiotic. nih.gov Its structural elucidation was accomplished through spectroscopic techniques, which highlighted its close relationship to the previously discovered indanomycin. nih.gov
A compound with the same structure as 16-Deethylindanomycin was also described under the name "omomycin". nih.gov Early studies on omomycin investigated its ionophore properties and its ability to induce histamine (B1213489) release. caymanchem.commedkoo.com
The initial reports on 16-Deethylindanomycin (A83094A) detailed its fermentation, isolation, and characterization, as well as its in vitro activity against Gram-positive bacteria and coccidia. nih.gov This foundational work laid the groundwork for subsequent research into its biological activities and its potential applications.
Data Tables
Table 1: Chemical Properties of 16-Deethylindanomycin
| Property | Value | Source |
| Molecular Formula | C29H39NO4 | nih.gov |
| Molecular Weight | 465.6 g/mol | nih.gov |
| IUPAC Name | 2-[5-methyl-6-[(3E,5E)-6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid | nih.gov |
| InChIKey | HSZFOQSMGNAIJM-RVLOVFQDSA-N | nih.gov |
| CAS Number | 117615-33-5 | nih.gov |
Table 2: Antimicrobial Activity of 16-Deethylindanomycin and Related Compounds
| Compound | Organism | MIC | Source |
| 16-Deethylindanomycin | Staphylococcus spp. | 2-4 µg/mL | medchemexpress.commedchemexpress.com |
| 16-Deethylindanomycin | Streptococcus spp. | 2-4 µg/mL | medchemexpress.commedchemexpress.com |
| 16-Deethylindanomycin | S. pneumoniae | 2 µg/mL | caymanchem.com |
| 16-Deethylindanomycin & related compounds | Staphylococcus aureus | 4.0-8.0 µg/mL | tandfonline.com |
| iso-16-deethylindanomycin | S. aureus ATCC6538 | 6.0 µg/mL | nih.gov |
| 16-deethylindanomycin methyl ester | S. aureus ATCC6538 | 6.0 µg/mL | nih.gov |
| iso-16-deethylindanomycin methyl ester | S. aureus ATCC6538 | 8.0 µg/mL | nih.gov |
Properties
Molecular Formula |
C29H39NO4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[5-methyl-6-[(3E,5E)-6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+ |
InChI Key |
HSZFOQSMGNAIJM-RVLOVFQDSA-N |
SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |
Isomeric SMILES |
CC/C(=C\C=C\C1C=CC2CCCC2C1C(=O)C3=CC=CN3)/C4C(CCC(O4)C(C)C(=O)O)C |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |
Origin of Product |
United States |
Origin and Bioproduction of 16 Deethylindanomycin
Microbial Producers of 16-Deethylindanomycin
The biosynthesis of 16-Deethylindanomycin is attributed to specific strains of actinobacteria, a group of Gram-positive bacteria renowned for their production of a wide array of antibiotics and other bioactive secondary metabolites. bjid.org.br Research has identified strains from both terrestrial and marine origins capable of producing this compound.
The primary and originally identified microbial source of 16-Deethylindanomycin (also referred to in initial literature as A83094A) is the bacterium Streptomyces setonii. nih.gov Strains of this species possess the specific polyketide synthase (PKS) and other ancillary gene clusters required for the assembly of the compound's complex structure. The biosynthesis by S. setonii marks it as a key organism in the study of this particular antibiotic. nih.gov The production of 16-Deethylindanomycin is a feature of the strain's secondary metabolism, which typically occurs after the primary growth phase has concluded.
In addition to terrestrial strains, research has identified marine-derived Streptomyces as producers of indanomycin-related compounds. Specifically, the strain Streptomyces antibioticus PTZ0016, isolated from marine environments, has been shown to produce 16-Deethylindanomycin. This discovery underscores the importance of marine actinobacteria as a source for novel and known bioactive molecules. The marine S. antibioticus strain produces not only 16-Deethylindanomycin but also several new derivatives, which were identified through spectroscopic analysis.
Table 1: Microbial Producers of 16-Deethylindanomycin
| Microbial Producer | Strain Example | Environment | Reference |
|---|---|---|---|
| Streptomyces setonii | Not Specified | Terrestrial | nih.gov |
Fermentation Strategies for 16-Deethylindanomycin Production
The production of 16-Deethylindanomycin is achieved through submerged fermentation of the producing Streptomyces strain. nih.gov While detailed, specific fermentation protocols for maximizing 16-Deethylindanomycin yield are not extensively published, general strategies for optimizing antibiotic production from Streptomyces are well-established and involve the careful control of nutritional and physical parameters.
These optimization processes typically include a single-factor optimization phase, where individual parameters are varied, followed by statistical methods like response surface methodology (RSM) to fine-tune the conditions for maximal yield. nih.gov Key factors that are commonly manipulated include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, inoculum size, and aeration. nih.govinformahealthcare.com For instance, the production of other antibiotics by Streptomyces has been significantly enhanced by optimizing factors such as glucose and soybean meal concentrations, seed age, and the introduction of elicitors to trigger biosynthetic pathways. nih.gov
Table 2: Common Parameters Optimized in Streptomyces Fermentation
| Parameter | Description | Typical Range/Values |
|---|---|---|
| Carbon Source | Provides energy and building blocks for growth and metabolism. | Glucose, Starch, Glycerin, Maltose |
| Nitrogen Source | Essential for synthesis of amino acids, proteins, and nucleic acids. | Soybean Meal, Tryptone, Yeast Extract |
| Inorganic Salts | Provide essential ions for enzymatic function and cell stability. | K₂HPO₄, MgSO₄, NaCl |
| Initial pH | Affects nutrient uptake and enzyme activity. | 6.0 - 8.0 |
| Temperature | Influences microbial growth rate and enzyme kinetics. | 28°C - 30°C |
| Inoculum Size | The amount of seed culture transferred to the production medium. | 4% - 10% (v/v) |
| Seed Age | The incubation time of the seed culture before inoculation. | 24 h - 72 h |
Note: This table represents general strategies for optimizing antibiotic production in the Streptomyces genus and is not specific to 16-Deethylindanomycin.
Ecological Significance and Isolation Contexts
The ecological role of 16-Deethylindanomycin, like many other antibiotics produced by Streptomyces, is believed to be related to microbial competition. bjid.org.br By inhibiting the growth of other bacteria, the producing organism can secure its niche and access to nutrients. The isolation of its producers from diverse environments suggests its relevance in different ecological contexts.
Marine Sediments : The isolation of Streptomyces antibioticus PTZ0016, a known producer, highlights marine sediments as a significant reservoir for actinobacteria with the capacity to synthesize unique bioactive compounds. frontiersin.org Marine Streptomyces are considered an outstanding repository of myriad natural products and antibiotics, found in various marine habitats including sediments, sponges, and mangroves. frontiersin.org
Millipede Digestive Tracts : While a direct isolation of a 16-Deethylindanomycin-producing strain from a millipede has not been reported, the digestive tracts of invertebrates like millipedes are a recognized, yet underexplored, habitat for antibiotic-producing actinobacteria. nih.gov Studies have successfully isolated various Streptomyces species from the gut and fecal pellets of millipedes, demonstrating their antagonistic properties against other microorganisms. nih.govresearchgate.net This context is significant as it represents a potential source for discovering novel antibiotic-producing strains, shaped by the unique selective pressures within the invertebrate gut microbiome. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 16-Deethylindanomycin |
| Indanomycin (B8058501) |
| Iso-16-deethylindanomycin |
| 16-deethylindanomycin methyl ester |
| Iso-16-deethylindanomycin methyl ester |
| Glucose |
| Soybean Meal |
| K₂HPO₄ |
| MgSO₄ |
| NaCl |
| Tryptone |
| Yeast Extract |
| Starch |
| Glycerin |
Biosynthetic Pathways and Genetic Determinants of 16 Deethylindanomycin
Elucidation of the Indanomycin (B8058501) Biosynthetic Gene Cluster (idm)
The biosynthetic gene cluster responsible for the production of the closely related compound, indanomycin, has been identified in Streptomyces antibioticus NRRL 8167 and is designated as the idm cluster. researchgate.netnih.gov This cluster spans approximately 80 kilobases and contains genes encoding a large, modular type I polyketide synthase (PKS), as well as enzymes responsible for tailoring the polyketide backbone. researchgate.netnih.gov While the specific BGC for 16-deethylindanomycin from its producer, Streptomyces setonii, has not been as extensively characterized in the available literature, the high structural similarity between the two compounds strongly suggests a homologous BGC with key differences in one of the PKS modules.
The idm cluster from S. antibioticus consists of five PKS genes that encode the multi-domain enzymatic assembly line necessary for the iterative condensation of small carboxylic acid units to form the polyketide chain. researchgate.net The involvement of this cluster in indanomycin biosynthesis was confirmed through gene deletion experiments. researchgate.netnih.gov A notable feature of the indanomycin PKS is the absence of a typical thioesterase domain at the terminus of the final module, suggesting an unusual mechanism for polyketide chain release and cyclization. researchgate.netnih.gov
Table 1: Key Components of the Indanomycin (idm) Biosynthetic Gene Cluster
| Gene/Component | Proposed Function | Relevance to 16-Deethylindanomycin |
| PKS Genes (Multiple) | Encode the modular polyketide synthase responsible for building the carbon backbone. | A homologous set of genes is expected in the 16-deethylindanomycin BGC. |
| Acyltransferase (AT) Domains | Select and incorporate specific extender units (e.g., malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA) into the growing polyketide chain. | A key difference in the AT domain of one module is responsible for the lack of an ethyl group in 16-deethylindanomycin. |
| Cyclase Domain | An unusual cyclase domain is present in the final PKS module, likely involved in the formation of the tetrahydropyran (B127337) ring. researchgate.net | This feature is likely conserved in the 16-deethylindanomycin pathway. |
| Tailoring Enzymes | Post-PKS modifications, including oxidation and cyclization events. | Responsible for the final steps in the maturation of the molecule. |
Mechanistic Studies of Key Enzymatic Reactions within the Pathway
The biosynthesis of 16-deethylindanomycin involves a series of precisely controlled enzymatic reactions. The core of this process is the assembly of the polyketide chain by the PKS, followed by crucial cyclization events.
The formation of the carbon skeleton of 16-deethylindanomycin is accomplished by a type I modular PKS. Each module of the PKS is responsible for one cycle of chain elongation and modification. A typical module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov The AT domain is of particular importance as it determines which extender unit is added to the growing polyketide chain.
In the biosynthesis of indanomycin, it is proposed that one of the PKS modules possesses an AT domain with specificity for ethylmalonyl-CoA, leading to the incorporation of an ethyl group at the C-16 position. researchgate.net For 16-deethylindanomycin, the corresponding AT domain in the PKS of S. setonii is hypothesized to lack this specificity, instead likely incorporating a malonyl-CoA or methylmalonyl-CoA unit, which results in a hydrogen or a methyl group, respectively, at that position, which is then subsequently modified or is simply a proton. This difference in substrate specificity of a single AT domain is the primary genetic determinant for the structural divergence between indanomycin and 16-deethylindanomycin.
A key step in the biosynthesis of the indanomycin family of compounds, including 16-deethylindanomycin, is the formation of the characteristic indane ring system. It is proposed that this occurs through an intramolecular Diels-Alder reaction. nih.gov This type of reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile within the same molecule to form a cyclic product. nih.gov
In the context of 16-deethylindanomycin biosynthesis, a cryptic dehydration step is predicted to occur on the polyketide chain, which generates the necessary diene and dienophile moieties. nih.gov This is then followed by the intramolecular Diels-Alder cycloaddition to construct the bicyclic indane core. While the precise enzyme catalyzing this reaction has not been definitively identified, it is hypothesized that the terminal, non-elongating KS domains found in these BGCs could be responsible for facilitating this cryptic dehydration and subsequent cyclization. nih.gov
Bioinformatic and Genome Mining Approaches for Pathway Discovery
The discovery and characterization of biosynthetic pathways for natural products like 16-deethylindanomycin are increasingly reliant on bioinformatic and genome mining techniques. These approaches leverage the vast amount of available genomic data to identify novel BGCs. youtube.com
By searching for DNA sequences that encode signature enzymes, such as PKSs, researchers can pinpoint putative BGCs in the genomes of various microorganisms. youtube.com For instance, the identification of the idm cluster in S. antibioticus was a crucial step in understanding indanomycin biosynthesis. researchgate.netnih.gov A similar genome mining approach applied to Streptomyces setonii would be expected to reveal the BGC for 16-deethylindanomycin.
Comparative genomics is a powerful tool in this context. By comparing the putative BGC from S. setonii with the known idm cluster, researchers can identify homologous genes and, more importantly, pinpoint the genetic differences that account for the structural variations between the two molecules. This comparative analysis would be instrumental in confirming the hypothesis regarding the altered substrate specificity of the AT domain in the 16-deethylindanomycin PKS.
Biological Activities and Mechanistic Insights of 16 Deethylindanomycin
Antimicrobial Activity Spectrum and Potency
16-Deethylindanomycin exhibits notable efficacy against Gram-positive bacteria, a critical group of human and animal pathogens. nih.gov
Research has established that 16-Deethylindanomycin is active in vitro against pathogenic species of Staphylococcus and Streptococcus. medchemexpress.com The potency of this activity has been quantified through Minimum Inhibitory Concentration (MIC) studies, which measure the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. For these Gram-positive bacteria, the MIC has been reported to be in the range of 2-4 µg/mL, indicating significant antibacterial action. medchemexpress.com
| Bacterial Genus | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus spp. | 2-4 µg/mL |
| Streptococcus spp. | 2-4 µg/mL |
As a member of the Staphylococcus genus, Staphylococcus aureus is susceptible to 16-Deethylindanomycin. However, specific research detailing the compound's efficacy against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is not extensively documented in the available scientific literature.
Antiparasitic Activity Profile
Beyond its antibacterial properties, 16-Deethylindanomycin has also been identified as a potent antiparasitic agent.
The compound demonstrates significant anticoccidial activity against Eimeria tenella. medchemexpress.com This protozoan parasite is a major cause of coccidiosis, an intestinal disease that primarily affects poultry and leads to substantial economic losses in the agricultural industry. The activity of 16-Deethylindanomycin against this coccidian parasite highlights its potential as a veterinary therapeutic agent. nih.gov
The primary focus of antiparasitic research on 16-Deethylindanomycin has been its effect on coccidia. nih.gov While its efficacy against Eimeria tenella is established, detailed studies on its activity spectrum against other protist parasites are not widely available in the current body of literature.
| Activity Type | Target Pathogen | Observed Effect |
|---|---|---|
| Antimicrobial | Gram-Positive Bacteria (Staphylococcus spp., Streptococcus spp.) | Inhibition of growth |
| Antiparasitic | Coccidia (Eimeria tenella) | Anticoccidial activity |
Mechanistic Investigations of Biological Action
The biological activities of 16-Deethylindanomycin are attributed to its function as an ionophore. chemicalbook.com An ionophore is a lipid-soluble molecule that can transport ions across biological membranes. nih.gov This mechanism is central to its antibiotic and antiparasitic effects.
As a pyrrolic ionophore, 16-Deethylindanomycin binds to specific ions, forming a complex. chemicalbook.com The exterior of this complex is hydrophobic, allowing it to move through the lipid bilayers of cell membranes. By facilitating this transport, the compound disrupts the natural electrochemical gradients of ions, which are essential for numerous vital cellular processes, including maintaining membrane potential and pH balance. This loss of ionic homeostasis ultimately leads to the death of the bacterial or parasitic cell. This mechanism of action as an ion transporter explains its broad efficacy against different types of pathogens. nih.gov
Role as an Ionophore and its Implications for Cellular Function
16-Deethylindanomycin belongs to the class of polyether ionophore antibiotics. nih.govnih.gov Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. agscientific.com The primary mechanism of action for polyether ionophores involves the disruption of transmembrane ion concentration gradients, which are essential for the viability and proper functioning of microbial cells. agscientific.com
The disruption of these vital ion gradients has profound implications for cellular function. By altering the electrochemical potential across the cell membrane, 16-Deethylindanomycin can interfere with numerous cellular processes that are dependent on specific ion concentrations. This includes nutrient transport, pH homeostasis, and the maintenance of membrane potential, ultimately leading to cellular dysfunction and death in susceptible microorganisms. agscientific.com The activity of 16-Deethylindanomycin is particularly pronounced against Gram-positive bacteria, as their cell wall structure is more permeable to these hydrophobic molecules compared to the outer membrane of Gram-negative bacteria. agscientific.com
Modulation of Intracellular Signaling Pathways (e.g., Elevation of Cyclic Guanosine (B1672433) Monophosphate Levels by Omomycin (B8089329)/16-Deethylindanomycin)
Beyond its direct effects on membrane ion transport, the ionophoretic activity of 16-Deethylindanomycin can trigger significant changes in intracellular signaling cascades. A key pathway influenced by ionophores, particularly those that transport calcium ions (Ca2+), is the cyclic guanosine monophosphate (cGMP) signaling pathway. nih.govnih.gov
The mechanism linking calcium ionophores to cGMP elevation is indirect but well-established. An influx of Ca2+ into the cytosol, facilitated by an ionophore, can activate the enzyme nitric oxide synthase (NOS). nih.gov Activated NOS synthesizes nitric oxide (NO), a gaseous signaling molecule. NO then diffuses and binds to soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.govnih.gov The resulting increase in intracellular cGMP levels can then modulate a variety of downstream cellular processes.
cGMP is a crucial second messenger that regulates numerous physiological functions through the activation of cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs). mdpi.com The elevation of cGMP can influence processes such as smooth muscle relaxation, neurotransmission, and cellular apoptosis. mdpi.com Therefore, by initiating an increase in intracellular calcium, 16-Deethylindanomycin has the potential to indirectly stimulate the NO/sGC/cGMP pathway, leading to a cascade of downstream cellular responses.
Table 1: Effects of Calcium Ionophores on cGMP Levels in Neuronal Cells
| Treatment | Effect on cGMP Levels | Inhibited by | Implied Mechanism |
|---|---|---|---|
| Endothelin-1 | Transient Rise | Hemoglobin, L-arginine analogues | NO formation from L-arginine |
| Ionomycin (Ca2+ ionophore) | Transient Rise | Hemoglobin, L-arginine analogues | NO formation from L-arginine |
| Veratridine | Transient Rise | L-arginine analogues, Hemoglobin | Na+ channel activation leading to Ca2+ influx and NO formation |
This table is based on findings from a study on a neuronal cell line, illustrating the principle that a rise in intracellular Ca2+ is sufficient to stimulate NO formation and subsequent cGMP elevation. nih.gov
Putative Cellular and Molecular Targets Underlying Biological Activities
The primary cellular target of 16-Deethylindanomycin, consistent with its classification as an ionophore antibiotic, is the cell membrane of susceptible microorganisms. researcher.life Its antibacterial activity is rooted in its ability to insert into the lipid bilayer and disrupt the carefully maintained gradients of ions such as K+, Na+, and H+. This disruption of membrane integrity and function is the foundational mechanism of its antimicrobial action. agscientific.com
For Gram-positive bacteria, the cell membrane is a readily accessible target. The influx and efflux of ions mediated by 16-Deethylindanomycin can lead to a collapse of the membrane potential, which is critical for ATP synthesis, motility, and the transport of essential molecules. This ultimately results in the cessation of cellular growth and cell death.
While the cell membrane is the principal site of action, the downstream consequences of its ionophoric activity can be considered indirect effects on other cellular components. The alteration of intracellular ion concentrations can inhibit the function of various enzymes and transport systems that are dependent on specific ionic conditions. However, the direct molecular binding targets beyond the interaction with cations and the membrane lipids are not extensively characterized. The broad-spectrum effects of disrupting a fundamental cellular property like ion homeostasis mean that a single, specific molecular target in the traditional sense may not be the primary mode of its lethality.
Structure Activity Relationship Sar Studies of 16 Deethylindanomycin and Its Analogues
Design and Synthesis of 16-Deethylindanomycin Analogues for SAR Elucidation
The design of 16-deethylindanomycin analogues for SAR studies is largely guided by the strategies employed for other polyether ionophores, such as monensin (B1676710) and salinomycin (B1681400). These strategies often involve semisynthesis, where the natural product is chemically modified at specific functional groups. Key reactive sites on the 16-deethylindanomycin molecule that are amenable to modification include the carboxylic acid group, the pyrrole (B145914) moiety, and the hydroxyl groups.
Esterification of the carboxylic acid is a common approach to investigate the role of this acidic function in ion binding and transport. For instance, the synthesis of 16-deethylindanomycin methyl ester has been reported. This modification allows for an assessment of the necessity of the free carboxylate for antimicrobial and antiparasitic activities. Another synthetic route involves the modification of the pyrrole ring. Alterations to the substituents on the pyrrole could influence the electronic properties and steric bulk of this part of the molecule, potentially affecting its interaction with biological targets.
Furthermore, the synthesis of isomers, such as iso-16-deethylindanomycin, where the stereochemistry at a particular center is altered, provides valuable information on the spatial arrangement required for optimal activity. The isolation of naturally occurring analogues, including iso-16-deethylindanomycin and its methyl ester, from the marine bacterium Streptomyces antibioticus PTZ0016, has provided a small but important set of compounds for initial SAR comparisons. These natural analogues serve as a starting point for the design of further synthetic derivatives.
The general approach to synthesizing a broader library of analogues would likely involve:
Modification of the Carboxylic Acid: Conversion to a variety of esters and amides to probe the influence of size, lipophilicity, and hydrogen bonding potential at this position.
Alteration of the Pyrrole Ring: Introduction of different substituents on the pyrrole nitrogen or at other positions on the ring to evaluate the electronic and steric requirements.
The synthesis of such analogues would enable a systematic exploration of the chemical space around the 16-deethylindanomycin scaffold, paving the way for a more detailed understanding of its SAR.
Identification of Critical Structural Motifs for Antimicrobial Efficacy
The antimicrobial efficacy of 16-deethylindanomycin and its analogues is intrinsically linked to their ability to function as ionophores, transporting cations across the cell membranes of susceptible bacteria. This disruption of the ion gradient is a key mechanism of their antibacterial action. The analysis of the structures of 16-deethylindanomycin and its known analogues allows for the identification of several critical structural motifs.
The pyrrole moiety is another key structural feature. The nitrogen atom and the aromatic ring itself can participate in interactions with the target membrane or other biological macromolecules. Modifications to this part of the molecule are likely to have a significant impact on activity. The difference in activity between 16-deethylindanomycin and its iso-form highlights the importance of the specific stereochemistry of the pyrrole-containing portion of the molecule.
The polyether backbone with its multiple ether oxygens and hydroxyl groups forms the core of the ion-binding cavity. The precise arrangement of these oxygen atoms creates a polar interior that can coordinate with a specific cation, while the largely nonpolar exterior of the molecule allows it to be soluble in the lipid bilayer of the bacterial membrane.
The following table summarizes the in vitro activity of 16-deethylindanomycin and its isolated analogues against Staphylococcus aureus, providing some initial insights into the SAR.
| Compound | Structure | MIC (µg/mL) against S. aureus |
| 16-Deethylindanomycin | 4.0 | |
| iso-16-Deethylindanomycin | 8.0 | |
| 16-Deethylindanomycin methyl ester | 8.0 | |
| iso-16-Deethylindanomycin methyl ester | 8.0 |
Data sourced from studies on indanomycin-related antibiotics from marine Streptomyces antibioticus PTZ0016.
From this limited data, it can be inferred that the natural stereoconfiguration found in 16-deethylindanomycin is optimal for its activity against S. aureus, as the iso-form shows a two-fold decrease in potency. Esterification of the carboxylic acid also results in a similar decrease in activity, suggesting the importance of the free carboxylate for maximal efficacy.
Correlation of Structural Modifications with Antiparasitic Potency
16-Deethylindanomycin is known to possess anticoccidial activity, which is a common feature among polyether ionophore antibiotics. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by protozoa of the genus Eimeria. The antiparasitic action of ionophores is also attributed to their ability to disrupt ion gradients across the parasite's cell membranes.
While specific data correlating a range of structural modifications of 16-deethylindanomycin with antiparasitic potency is scarce, general principles from the broader class of ionophores can be applied. The potency of ionophores against parasites like Eimeria is influenced by several factors, including their ion selectivity (e.g., for Na+, K+, or Ca2+), the stability of the ion-ionophore complex, and the kinetics of ion transport.
Structural modifications that alter the size and shape of the ion-binding cavity can be expected to change the ion selectivity and, consequently, the antiparasitic potency. For example, changes in the polyether backbone could affect the pre-organization of the molecule for cation binding.
The role of the carboxylic acid group is also vital in the antiparasitic context. It is involved in the pH-dependent mechanism of ion transport, where the ionophore picks up a cation on one side of the membrane and can release it on the other side in response to a pH gradient. Therefore, modifications to the carboxylic acid, such as esterification, would be expected to significantly impact the antiparasitic potency.
Further research involving the synthesis and biological evaluation of a diverse set of 16-deethylindanomycin analogues against various Eimeria species is necessary to establish a clear correlation between specific structural modifications and antiparasitic potency.
Application of Computational and Cheminformatics Approaches in SAR Analysis
Computational and cheminformatics tools offer powerful approaches to complement experimental SAR studies of 16-deethylindanomycin and its analogues. These methods can provide insights into the structural and electronic properties that are important for biological activity, and can guide the design of new, more potent compounds.
Molecular modeling techniques can be used to study the three-dimensional structure of 16-deethylindanomycin and its analogues. By building models of the ionophore-cation complexes, it is possible to analyze the coordination geometry and the interactions between the ionophore and the cation. This can help to explain the basis of ion selectivity and the effects of structural modifications on binding affinity.
Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of 16-deethylindanomycin and its complexes within a simulated biological membrane. MD simulations can be used to study the conformational changes that the ionophore undergoes during the ion transport process, as well as its interactions with the lipid bilayer. This can help to elucidate the mechanism of ion transport and to identify the factors that influence its efficiency.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural properties of 16-deethylindanomycin analogues with their observed antimicrobial or antiparasitic activities. In a QSAR study, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for a series of analogues. Statistical methods are then used to identify the descriptors that are most important for activity and to build a predictive model. Such models can be used to estimate the activity of newly designed analogues before they are synthesized, thereby prioritizing the most promising candidates for experimental testing.
Cheminformatics approaches can be used to analyze the chemical diversity of a library of 16-deethylindanomycin analogues and to identify the key structural features that are associated with high activity. Techniques such as pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups that is required for biological activity. This information can then be used to search for other molecules that fit the pharmacophore model and are therefore likely to be active.
While there are no specific published reports on the application of these computational and cheminformatics approaches to 16-deethylindanomycin, their successful application to other classes of antibiotics and natural products suggests that they would be highly valuable tools for advancing the SAR understanding of this compound and for the rational design of novel analogues.
Synthetic Methodologies and Chemical Modifications of 16 Deethylindanomycin
Strategies for the Total Synthesis of 16-Deethylindanomycin and its Core Chemical Scaffolds
While a direct total synthesis of 16-Deethylindanomycin has not been extensively reported in publicly available literature, the synthetic strategies developed for its parent compound, indanomycin (B8058501) (also known as X-14547A), provide a clear and applicable blueprint. The structural difference between the two compounds is the absence of an ethyl group at the C16 position in 16-Deethylindanomycin. Therefore, the synthetic approaches to indanomycin's core scaffolds are highly relevant.
A landmark achievement in this area is the convergent, enantioselective total synthesis of indanomycin reported by Burke and coworkers. This strategy dissects the complex molecule into two key fragments of comparable complexity: a "left-wing" tetrahydropyran (B127337) portion and a "right-wing" substituted indane moiety.
Key features of this convergent approach include:
Stereocontrolled construction of the tetrahydropyran "left-wing": This fragment is assembled with precise control over its stereochemistry, a crucial aspect for biological activity.
Synthesis of the functionalized indane "right-wing": The synthesis of this core scaffold involves intricate carbon-carbon bond-forming reactions to establish the fused ring system with the correct substituents.
This strategic disassembly of the indanomycin backbone into manageable subunits allows for a more controlled and efficient construction of the complex natural product. The application of this methodology to 16-Deethylindanomycin would likely involve the synthesis of a "left-wing" fragment lacking the C16-ethyl group, which would then be coupled with the corresponding "right-wing" indane portion.
| Synthetic Strategy | Key Features | Relevance to 16-Deethylindanomycin |
| Convergent Enantioselective Synthesis | Dissection into "left-wing" and "right-wing" fragments; Stereocontrolled synthesis of each fragment; Late-stage fragment coupling. | Highly applicable, requiring modification of the "left-wing" fragment synthesis to exclude the C16-ethyl group. |
Semisynthetic Approaches for the Generation of Novel Derivatives
Semisynthesis, which involves the chemical modification of a naturally occurring starting material, represents a powerful and efficient method for generating novel derivatives of complex molecules like 16-Deethylindanomycin. While specific reports on the semisynthesis of 16-Deethylindanomycin are scarce, the general principles of modifying natural products can be applied.
Potential sites for semisynthetic modification on the 16-Deethylindanomycin scaffold include:
The Carboxylic Acid Group: This functional group is a prime target for esterification or amidation to produce a library of derivatives with altered polarity and pharmacokinetic properties.
The Pyrrole (B145914) Moiety: The pyrrole ring could potentially undergo various electrophilic substitution reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.
Hydroxyl Groups (if accessible): Any accessible hydroxyl groups on the polyketide backbone could be acylated or etherified to explore the impact of these modifications on biological activity.
The generation of such derivatives is crucial for understanding the pharmacophore of 16-Deethylindanomycin and for developing compounds with improved potency, selectivity, or metabolic stability.
Exploration of Chemical Modification Strategies to Optimize Biological Profiles
The optimization of the biological profile of 16-Deethylindanomycin through chemical modification is a key objective in medicinal chemistry. This involves a systematic exploration of structure-activity relationships (SAR) to identify which parts of the molecule are essential for its biological function and which can be altered to enhance its therapeutic properties.
Based on the known biological activity of ionophore antibiotics, key areas for chemical modification to modulate the biological profile of 16-Deethylindanomycin would likely focus on:
Ion-Binding Region: The oxygen atoms within the polyether backbone are responsible for chelating cations. Modifications in this region could alter the ion selectivity and transport efficiency, thereby modulating the biological effect.
The Pyrrole "Head" Group: This region of the molecule is often crucial for target recognition and interaction. Modifications to the pyrrole ring or its substituents could significantly impact biological specificity.
A hypothetical SAR study could involve the synthesis of a series of analogues with systematic changes at these key positions, followed by a thorough evaluation of their biological activity. The data from such a study would be invaluable for the rational design of new 16-Deethylindanomycin derivatives with optimized therapeutic potential.
| Compound | Modification | Potential Impact on Biological Profile |
| Ester Derivative | Modification of the carboxylic acid | Altered solubility and cell permeability |
| Pyrrole-Substituted Analogue | Introduction of a substituent on the pyrrole ring | Modified target binding affinity and selectivity |
| Polyether Backbone Analogue | Alteration of the oxygen atom arrangement | Changed ion-binding capacity and selectivity |
Advanced Analytical Methodologies for 16 Deethylindanomycin Research
Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC)
The isolation and purification of 16-Deethylindanomycin from fermentation broths of Streptomyces setonii necessitate robust chromatographic methods to separate the compound from a complex mixture of metabolites. The process typically begins with solvent extraction of the fermentation culture, followed by a series of chromatographic steps to achieve high purity.
Initial purification often involves column chromatography using stationary phases like silica (B1680970) gel. This step fractionates the crude extract based on polarity, allowing for the separation of 16-Deethylindanomycin from other less or more polar compounds. Subsequent purification is frequently accomplished using High-Performance Liquid Chromatography (HPLC), particularly in a preparative format. Reverse-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol.
For the precise quantification of 16-Deethylindanomycin in various samples, analytical HPLC is the method of choice. A validated HPLC method with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) allows for sensitive and specific measurement. Method validation would typically ensure linearity, accuracy, precision, and establish the limit of detection (LOD) and limit of quantification (LOQ).
Table 1: Illustrative HPLC Parameters for Analysis of Polyether Antibiotics
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (e.g., 280 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
Advanced Spectroscopic Techniques for Detailed Structural Confirmation
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is fundamental for determining the precise molecular weight and elemental composition of 16-Deethylindanomycin. Techniques like electrospray ionization (ESI) are used to generate ions of the molecule, whose mass-to-charge ratio is then measured with high accuracy, allowing for the calculation of its molecular formula. Tandem MS (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which helps to identify key substructures within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.
¹H NMR: Identifies the different types of protons in the molecule, their chemical environment, and their proximity to one another through spin-spin coupling.
¹³C NMR: Determines the number and types of carbon atoms present.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular puzzle. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively, establishing the complete connectivity of the molecule.
Other Spectroscopic Methods:
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic features of polyether antibiotics.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems or chromophores within the molecule.
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, three-dimensional atomic arrangement of the molecule. This technique offers an unambiguous confirmation of the structure, including its absolute stereochemistry.
Table 2: Role of Spectroscopic Techniques in Structural Elucidation
| Technique | Primary Information Provided |
|---|---|
| Mass Spectrometry (MS) | Molecular weight, elemental formula, and fragmentation patterns. |
| ¹H NMR | Proton chemical environments and connectivity. |
| ¹³C NMR | Carbon skeleton framework. |
| 2D NMR (COSY, HMBC) | Detailed atom-to-atom connectivity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| X-ray Crystallography | Absolute 3D molecular structure and stereochemistry. |
Bioanalytical Assays for High-Throughput Activity Profiling
To understand the therapeutic potential of 16-Deethylindanomycin, a range of bioanalytical assays are employed to profile its biological activity. These assays are designed to be sensitive, reproducible, and adaptable for high-throughput screening (HTS), which allows for the rapid testing of many compounds. nih.govnih.gov
The primary reported activities of 16-Deethylindanomycin are its antibacterial effects against Gram-positive bacteria and its anticoccidial activity. medchemexpress.com
Antimicrobial Susceptibility Testing: The standard method to quantify antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is commonly used for this purpose. In this assay, serial dilutions of 16-Deethylindanomycin are prepared in a 96-well microtiter plate containing a liquid growth medium. Each well is then inoculated with a standardized suspension of a target bacterium, such as Staphylococcus or Streptococcus species. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. medchemexpress.com
Anticoccidial Activity Assays: The efficacy of 16-Deethylindanomycin against coccidial parasites like Eimeria tenella is evaluated through both in vitro and in vivo models.
In Vitro Assays: These assays often involve challenging cultured host cells (e.g., chicken kidney cells) with Eimeria sporozoites in the presence of varying concentrations of the test compound. The effectiveness is measured by quantifying the inhibition of parasite invasion into the host cells or their subsequent development. frontiersin.org
In Vivo Assays: Studies in chickens, the natural host for E. tenella, provide a more comprehensive evaluation. Infected birds are treated with the compound, and key parameters such as weight gain, feed conversion ratio, mortality, intestinal lesion scores, and fecal oocyst shedding are measured to determine the anticoccidial efficacy. researchgate.netnih.gov
High-Throughput Screening (HTS): HTS leverages automation, robotics, and miniaturized assay formats (e.g., 384- or 1536-well plates) to rapidly evaluate large libraries of chemical compounds. amr.solutionssbpdiscovery.org In the context of 16-Deethylindanomycin research, HTS could be used to screen libraries of its synthetic analogs to identify derivatives with improved potency or a broader spectrum of activity. Automated liquid handlers dispense compounds into plates, followed by the addition of bacterial cultures or parasite/host cell systems. Readouts, often based on fluorescence or luminescence, are measured by automated plate readers, allowing for the efficient identification of "hit" compounds for further investigation. nih.gov
Table 3: Summary of Known Biological Activity for 16-Deethylindanomycin
| Activity Type | Target Organisms | Key Assay | Reported Potency |
|---|---|---|---|
| Antibacterial | Staphylococcus spp., Streptococcus spp. (Gram-positive) | Broth Microdilution (MIC) | MIC: 2-4 µg/mL medchemexpress.com |
| Anticoccidial | Eimeria tenella | In vitro & In vivo models | Active medchemexpress.com |
Future Directions and Broader Research Perspectives for 16 Deethylindanomycin
Exploration of Additional Undiscovered Biological Activities
While 16-Deethylindanomycin is known for its activity against Gram-positive bacteria and coccidia, the diverse bioactivities of related polyether ionophores suggest it may have other, yet undiscovered, therapeutic applications. A significant area of future research will be the systematic screening of this compound against a wider array of biological targets.
Anticancer Potential: A promising area of exploration is oncology. Numerous polyether ionophores, such as salinomycin (B1681400) and monensin (B1676710), have demonstrated potent activity against various cancer cells, including notoriously difficult-to-treat cancer stem cells (CSCs). nih.govnih.govnih.gov These CSCs are believed to drive tumor growth, metastasis, and resistance to therapy. nih.gov Ionophores can selectively target and eliminate these cells, a capability that sets them apart from many conventional chemotherapeutics. nih.govnih.gov Future studies should investigate whether 16-Deethylindanomycin shares this anti-CSC activity across different tumor types, such as breast, colon, prostate, and lung cancer. nih.govsalinomycin.pl Research could also explore its efficacy against multi-drug resistant (MDR) cancer cells, as some ionophores have been shown to overcome resistance mechanisms. nih.govproquest.com
Antiviral Properties: The antiviral potential of polyether ionophores is another emerging field of interest. researchgate.netnih.gov Certain ionophores have been reported to inhibit the replication of a diverse range of viruses, including both RNA and DNA viruses like influenza, HIV, Zika virus, and various coronaviruses. researchgate.netnih.govmdpi.com The mechanism often involves disrupting the ion balance across cellular or endosomal membranes, which can interfere with viral entry, replication, or budding. mdpi.com Screening 16-Deethylindanomycin against a panel of clinically relevant viruses could uncover novel antiviral applications.
Other Potential Activities: Beyond cancer and viruses, the ability of ionophores to modulate ion transport suggests potential in other areas. This could include investigating effects on parasitic diseases beyond coccidiosis, exploring anti-inflammatory properties, or examining its potential to target mitochondria in other pathological contexts. oncotarget.com
| Potential Undiscovered Activity | Rationale Based on Related Ionophores | Example Compounds with Similar Activity |
| Anti-Cancer Stem Cell (CSC) Activity | Many polyether ionophores selectively eliminate CSCs, which are resistant to conventional chemotherapy. nih.govnih.gov | Salinomycin, Monensin, Nigericin nih.govresearchgate.net |
| Activity Against Multi-Drug Resistant (MDR) Cancer | Some ionophores can overcome mechanisms that confer resistance to standard anticancer drugs. nih.govproquest.com | Salinomycin, Lasalocid nih.govproquest.com |
| Broad-Spectrum Antiviral Activity | Ionophores can disrupt viral replication cycles by altering ion gradients essential for viral processes. nih.govmdpi.com | Salinomycin, Monensin, Valinomycin nih.govmdpi.com |
| Mitochondria-Targeting Effects | As ionophores, they can interfere with mitochondrial function, a strategy being explored to eradicate cancer cells. oncotarget.com | Doxycycline, Tigecycline oncotarget.comecancer.org |
Target Validation and Advanced Drug Target Identification Approaches
The primary mechanism of action for ionophores like 16-Deethylindanomycin is the disruption of ion gradients across biological membranes. However, the precise molecular consequences of this disruption and the specific proteins and pathways that are most critical to its biological effects are not fully understood. Advanced target identification and validation techniques can provide a deeper understanding of its mechanism of action.
Target Deconvolution: The process of identifying the specific molecular targets of a bioactive compound is known as target deconvolution. creative-biolabs.comcreative-biolabs.com For 16-Deethylindanomycin, this would involve moving beyond the general mechanism of ion transport to pinpoint the key cellular components it interacts with. Modern approaches to this are essential for understanding both on-target efficacy and potential off-target effects. nih.gov
Advanced Identification Strategies:
Chemical Proteomics: This approach uses a modified version of the small molecule (a "probe") to "fish" for its binding partners in a cellular lysate. beilstein-journals.orgnih.gov Techniques like affinity chromatography coupled with mass spectrometry can identify the proteins that directly interact with 16-Deethylindanomycin, providing a direct map of its targets. creative-biolabs.comnih.gov
CRISPR-Cas9 Screening: Genome-wide CRISPR screens are a powerful genetic tool for target identification. nih.govhorizondiscovery.comnih.gov By systematically knocking out every gene in a cell line, researchers can identify which genes, when absent, make the cells either more sensitive or resistant to 16-Deethylindanomycin. biocompare.com This can reveal not only the direct target but also critical components of the cellular pathways affected by the compound. nih.gov
Multi-Omics Integration: A holistic approach integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to 16-Deethylindanomycin. astrazeneca.commdpi.comnashbio.com By analyzing how the compound alters these different molecular layers, researchers can build a detailed map of the affected pathways and identify key nodes that could serve as validated targets. drugdiscoverynews.compluto.bio
| Technology | Approach | Potential Insights for 16-Deethylindanomycin |
| Chemical Proteomics | Uses a tagged version of the compound to isolate binding partners from cell extracts. beilstein-journals.orgnih.gov | Direct identification of proteins that physically interact with the compound. |
| CRISPR-Cas9 Genetic Screens | Systematically knocks out or activates genes to find which ones modify cellular sensitivity to the compound. nih.gov | Uncovers genes and pathways essential for the compound's mechanism of action. |
| Multi-Omics Analysis | Integrates data from genomics, proteomics, etc., to build a systems-level view of the drug's effects. astrazeneca.commdpi.com | Reveals comprehensive changes in cellular networks and pathways following treatment. |
| Computational Approaches | Uses algorithms and data mining to predict potential targets based on structure and known interactions. ardigen.com | Narrows down potential targets for experimental validation. |
Biotechnological Optimization and Scale-Up for Sustainable Production
16-Deethylindanomycin is a secondary metabolite produced by the bacterium Streptomyces setonii. Like many natural products, its production in the wild-type strain is often low, limiting its availability for extensive research and development. Biotechnological approaches are crucial for optimizing the production process to achieve higher yields in a sustainable and economically viable manner.
Metabolic Engineering of Streptomyces: Streptomyces species are the source of over half of all clinically used antibiotics and are well-studied platforms for metabolic engineering. researchgate.nettaylorfrancis.com Several strategies can be applied to the native producer, S. setonii:
Precursor Supply Enhancement: The biosynthesis of complex molecules like 16-Deethylindanomycin requires specific building blocks from primary metabolism. Overexpressing genes involved in the synthesis of these precursors or knocking out competing metabolic pathways can channel more resources toward compound production. nih.govasm.org
Regulatory Gene Manipulation: The expression of biosynthetic gene clusters (BGCs) for secondary metabolites is often tightly controlled by regulatory genes. Overexpressing pathway-specific activators or deleting repressors are common and effective strategies to increase production titers. nih.govresearchgate.net
Host Engineering and Heterologous Expression: Sometimes, the native producer is not ideal for large-scale fermentation. The entire BGC for 16-Deethylindanomycin could be transferred to a more robust and well-characterized Streptomyces host strain that has been engineered for high-yield production of secondary metabolites. nih.govencyclopedia.pub
Fermentation Process Optimization: Beyond genetic manipulation, optimizing the culture conditions is critical for maximizing yield. scirp.org This involves a systematic investigation of various physical and chemical parameters:
Medium Composition: Varying carbon and nitrogen sources, as well as the concentration of phosphate (B84403) and trace minerals, can dramatically impact secondary metabolite production. scirp.org
Physical Parameters: Factors such as pH, temperature, aeration (dissolved oxygen), and agitation speed must be carefully controlled and optimized for the specific strain and bioreactor setup. scirp.orgnih.gov
Scale-Up: Translating the optimized conditions from laboratory-scale flasks to large-scale industrial fermenters presents significant challenges in maintaining productivity. This requires careful engineering to ensure consistent conditions throughout the larger volume.
| Strategy | Method | Objective |
| Metabolic Engineering | Overexpression of precursor biosynthesis genes. nih.gov | Increase the pool of molecular building blocks for the final product. |
| Manipulation of regulatory genes (e.g., overexpression of activators). nih.gov | "Turn on" or enhance the expression of the biosynthetic gene cluster. | |
| Heterologous expression in an optimized host. encyclopedia.pub | Move the production machinery to a strain better suited for industrial fermentation. | |
| Fermentation Optimization | Optimization of nutrients (carbon, nitrogen sources). scirp.org | Provide the ideal nutritional environment for secondary metabolite production. |
| Control of physical parameters (pH, temperature, aeration). nih.gov | Maintain optimal physiological conditions for the producing organism. | |
| Strain Improvement | Classical mutagenesis (e.g., UV exposure) and screening. nih.gov | Generate and select for random mutants with higher production capabilities. |
Advanced Computational Modeling and In Silico Studies for Compound Development
Computational tools offer a rapid and cost-effective way to predict the properties of a compound and guide its development, minimizing the need for extensive and costly laboratory experiments. mdpi.comnih.gov For 16-Deethylindanomycin, in silico studies can be applied at various stages, from understanding its mechanism to predicting its drug-like properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of 16-Deethylindanomycin with biological membranes at an atomic level. These simulations can provide insights into:
How the molecule inserts into the lipid bilayer.
The dynamics of ion complexation and transport across the membrane.
The structural basis for its ion selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By building a QSAR model for a series of 16-Deethylindanomycin analogs, researchers could:
Predict the activity of new, unsynthesized derivatives.
Identify the key structural features responsible for its potency.
Guide the design of new analogs with improved efficacy or selectivity. preprints.org
In Silico ADME/Tox Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity. mdpi.comnih.gov Numerous computational tools and web servers can predict these properties based on a compound's structure. acs.org For 16-Deethylindanomycin, these models can provide early-stage predictions for:
Oral bioavailability and intestinal absorption. acs.org
Blood-brain barrier penetration.
Interaction with metabolic enzymes (e.g., Cytochrome P450s).
Potential for toxic effects, such as cardiotoxicity or mutagenicity. nih.gov
These predictions can help prioritize which compounds to advance in the development pipeline and identify potential liabilities that may need to be addressed through chemical modification. preprints.orgresearchgate.net
| Computational Method | Application for 16-Deethylindanomycin | Key Questions Addressed |
| Molecular Dynamics (MD) Simulations | Simulating the compound's interaction with a lipid bilayer and ions. | How does it transport ions across a cell membrane? What is the energetic basis for its function? |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of analogs with their biological activity. preprints.org | Which parts of the molecule are most important for its activity? How can we design more potent versions? |
| In Silico ADME Prediction | Predicting absorption, distribution, metabolism, and excretion properties. mdpi.comacs.org | Is the molecule likely to be absorbed orally? How is it likely to be metabolized in the body? |
| In Silico Toxicology | Predicting potential toxic liabilities based on chemical structure. nih.gov | Does the structure contain alerts for toxicity? What potential adverse effects should be monitored? |
Q & A
Q. Basic Research Focus
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .
- Stability testing : Accelerated degradation studies under varying temperatures (-20°C to 25°C) and humidity, analyzed via LC-MS to detect decomposition products like hydroxylated derivatives .
Why is 16-Deethylindanomycin ineffective in chicken embryo infection models, and how can this limitation be addressed?
Advanced Research Focus
The compound’s poor efficacy in avian models likely stems from rapid metabolic clearance or insufficient tissue penetration. Solutions include:
- Pharmacokinetic profiling : Measuring plasma half-life using radiolabeled analogs .
- Formulation optimization : Encapsulating the compound in liposomes to enhance bioavailability .
How do researchers differentiate 16-Deethylindanomycin’s antibacterial activity from co-produced metabolites like blasticidin S?
Advanced Research Focus
Co-eluting metabolites in fermentation extracts require:
- Bioassay-guided fractionation : Comparing antibacterial activity zones in agar overlay assays .
- Metabolomic profiling : Using LC-HRMS/MS to distinguish molecular signatures (e.g., blasticidin S has a m/z 422.2 [M+H]⁺ versus 466.3 for 16-Deethylindanomycin) .
What computational tools predict 16-Deethylindanomycin’s interactions with bacterial membrane targets?
Advanced Research Focus
Molecular docking simulations (e.g., AutoDock Vina) model its binding to potassium channels or lipid II precursors. Parameters include:
- Force field adjustments : Accounting for flexible polyether chains .
- Validation : Cross-referencing with mutagenesis data on S. aureus membrane proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
